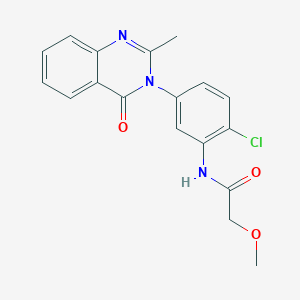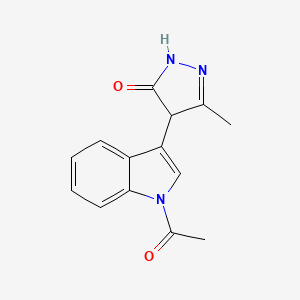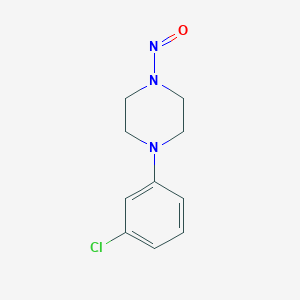
2-(1H-indol-1-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-indol-1-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide, also known as IPAA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Antiallergic Agents : Studies have synthesized and evaluated N-(pyridin-4-yl)-(indol-3-yl)alkylamides and propanamides as novel antiallergic compounds. These compounds have shown potent antiallergic properties in various assays, suggesting their potential as therapeutic agents for allergic reactions (Menciu et al., 1999).
Corrosion Inhibition : Research has also focused on the synthesis of 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives for their application as corrosion inhibitors. These compounds have demonstrated promising inhibition efficiencies, indicating their potential use in protecting metals against corrosion (Yıldırım & Cetin, 2008).
Synthesis of Novel Heterocyclic Compounds : Another area of research involves the synthesis of pyrrole and indole alkaloids from endophytic fungi, highlighting the role of these compounds in discovering new natural products with potential biological activities (Li et al., 2008).
Pharmaceutical Applications : Studies have explored the synthesis and evaluation of indole and pyrrole derivatives for their pharmaceutical properties, including antiallergic and anti-inflammatory activities. These investigations contribute to the development of new therapeutic agents (Barlow et al., 1991).
Antioxidant Activity : The synthesis and evaluation of 3-pyrroline-2-ones have been conducted, revealing significant antioxidant activity. This research suggests the potential of these compounds in combating oxidative stress-related diseases (Nguyen et al., 2022).
Eigenschaften
IUPAC Name |
2-indol-1-yl-N-(1-pyridin-2-ylpyrrolidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c24-19(14-22-11-8-15-5-1-2-6-17(15)22)21-16-9-12-23(13-16)18-7-3-4-10-20-18/h1-8,10-11,16H,9,12-14H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URNKBEKEGSNLDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CN2C=CC3=CC=CC=C32)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-1-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2920049.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2920052.png)

![2-cyano-N-[(1-phenyl-1H-imidazol-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B2920055.png)
![2-[2-(Dimethylamino)vinyl]benzothiazole](/img/structure/B2920060.png)

![[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2920064.png)
![3-[(3-Fluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B2920065.png)
![3-amino-4-(furan-2-yl)-N-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2920066.png)
![N-[2-(2-Methylpyrrolidin-1-yl)-2-oxoethyl]but-2-ynamide](/img/structure/B2920067.png)

![N~6~-(4-fluorobenzyl)-N~4~-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2920070.png)
